Muscarine was first isolated from the mushroom Inocybe in the early 20th century. It is classified as a tertiary amine and is known for its structural similarity to acetylcholine, the primary neurotransmitter in the cholinergic system. (+)-Muscarine iodide, specifically, is a modified form that includes an iodide ion, enhancing its solubility and biological activity .
The synthesis of (+)-muscarine iodide can be achieved through several methods, with one notable approach involving the conversion of S-(−)-ethyl lactate into muscarine via a series of reactions:
This method demonstrates high efficiency and yields good quantities of the desired product.
The molecular structure of (+)-muscarine iodide features a five-membered ring that contributes to its rigidity compared to acetylcholine. The compound consists of:
The stereochemistry plays a crucial role in its interaction with muscarinic receptors, where the specific orientation affects receptor binding and activation .
(+)-Muscarine iodide participates in various chemical reactions typical for quaternary ammonium compounds:
The mechanism of action for (+)-muscarine iodide involves its binding to muscarinic acetylcholine receptors (M receptors), which are G protein-coupled receptors. Upon binding:
This dual mechanism allows for modulation of neuronal excitability and neurotransmitter release within the cholinergic system .
The physical properties of (+)-muscarine iodide include:
Chemical properties include:
(+)-Muscarine iodide has several scientific applications:
The discovery of muscarine dates to 1869 when it was first isolated from the poisonous mushroom Amanita muscaria [5]. This natural alkaloid was later identified as the causative agent behind profound parasympathetic activation observed in mushroom poisoning cases, characterized by symptoms like salivation, lacrimation, bradycardia, and bronchoconstriction. By the early 20th century, Sir Henry Dale had demonstrated that muscarine's effects mimicked the parasympathomimetic actions of acetylcholine, yet were resistant to blockade by nicotine [1]. This critical observation led to the conceptual division of cholinergic receptors into muscarinic and nicotinic subtypes—a foundational framework in neuropharmacology. The iodide salt form of (+)-muscarine was developed to enhance compound stability and solubility for experimental use, facilitating its widespread adoption in pharmacological research [6]. Throughout the mid-20th century, synthetic efforts like Boukouvalas' asymmetric synthesis (2007) provided researchers with controlled access to enantiomerically pure material for structure-activity relationship studies [6]. These investigations revealed that only the (2S,4R,5S)-configuration exhibited potent muscarinic activity, highlighting the stereoselective nature of mAChR activation.
(+)-Muscarine iodide has been indispensable for characterizing mAChR physiology and signaling diversity. Its application revealed that mAChRs function as G-protein coupled receptors (GPCRs) rather than ion channels, distinguishing them mechanistically from nicotinic receptors [1]. Functional studies demonstrated that (+)-muscarine iodide activates all five mAChR subtypes (M₁–M₅), though with differential downstream effects: M₁, M₃, and M₅ subtypes signal through Gq/11 proteins to stimulate phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), thereby increasing intracellular calcium. Conversely, M₂ and M₄ subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production [1] [4]. This signaling dichotomy explains the tissue-specific effects observed with (+)-muscarine iodide administration: bronchoconstriction (M₃-mediated), bradycardia (M₂-mediated), and enhanced glandular secretions (M₁/M₃-mediated) [1]. Furthermore, the compound facilitated the identification of mAChR distribution across organ systems, including the central nervous system (M₁/M₄), heart (M₂), and smooth muscles (M₃) [1]. Its use as a pharmacological tool in mAChR knockout mouse studies helped validate the roles of individual subtypes in processes like cognition (M₁), dopamine release (M₄), and insulin secretion (M₃) [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7